molecular formula C22H20ClNO2 B12586320 5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide CAS No. 648923-95-9

5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide

Cat. No.: B12586320
CAS No.: 648923-95-9
M. Wt: 365.8 g/mol
InChI Key: KWHATVLVJZBZTC-UHFFFAOYSA-N
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Description

5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is an organic compound that features a chloro-substituted benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide typically involves a multi-step process. One common method starts with the preparation of the biphenyl derivative, followed by the introduction of the chloro and hydroxy groups. The final step involves the formation of the benzamide linkage under specific reaction conditions, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine could produce an amide derivative.

Scientific Research Applications

5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide

Uniqueness

5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

648923-95-9

Molecular Formula

C22H20ClNO2

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-N-[[3-(2-ethylphenyl)phenyl]methyl]-2-hydroxybenzamide

InChI

InChI=1S/C22H20ClNO2/c1-2-16-7-3-4-9-19(16)17-8-5-6-15(12-17)14-24-22(26)20-13-18(23)10-11-21(20)25/h3-13,25H,2,14H2,1H3,(H,24,26)

InChI Key

KWHATVLVJZBZTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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